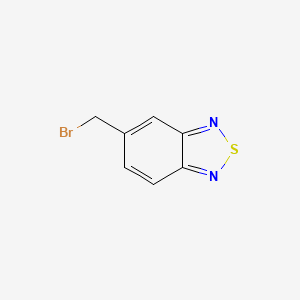

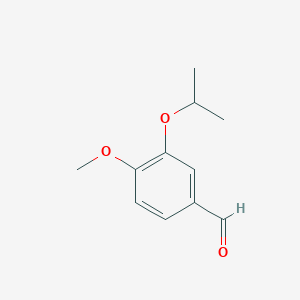

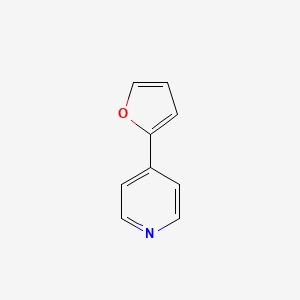

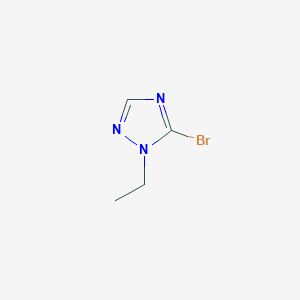

![molecular formula C9H10N4OS B1269180 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol CAS No. 61019-26-9](/img/structure/B1269180.png)

4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol

Descripción general

Descripción

4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol is a derivative of 1,2,4-triazole, a heterocyclic compound containing a five-membered ring of two carbon atoms and three nitrogen atoms. The specific structure of this compound suggests potential for various chemical and physical properties, making it of interest for scientific research, particularly in the context of material science and pharmaceuticals. Research on similar triazole derivatives has highlighted their potential in various applications due to their versatile properties (Chauhan et al., 2019).

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, often starting from thiosemicarbazides or amidrazones. One method described for related compounds involves cyclisation of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions (Singh & Kandel, 2013). This approach could potentially be adapted for the synthesis of 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol by modifying the starting materials to include a 2-methoxy-phenyl component.

Molecular Structure Analysis

X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to determine and analyze the molecular structure of triazole derivatives. For instance, the molecular structure of a similar compound was optimized at the B3LYP/6-31 G(d,p) level, revealing dihedral angles and hydrogen bonding patterns that could influence the compound's reactivity and interaction with biological molecules (Șahin et al., 2011).

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including condensation with aldehydes to form Schiff bases, which have been reported to possess significant biological activities (Jubie et al., 2011). The thiol group in 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol could potentially react with electrophiles or participate in oxidation-reduction reactions, affecting its chemical properties and utility in various applications.

Physical Properties Analysis

The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, are crucial for understanding their stability, storage, and application conditions. Analytical techniques such as FTIR, NMR, and mass spectrometry are typically used to characterize these compounds and confirm their structures (Dinh & Hien, 2014).

Chemical Properties Analysis

The chemical properties of 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, such as acidity/basicity, reactivity with various reagents, and potential for forming complexes with metals, can be inferred from studies on similar compounds. Electrochemical studies, for instance, have explored the corrosion inhibition efficiency of triazole derivatives, indicating their potential utility in protecting metals from corrosion (Chauhan et al., 2019).

Aplicaciones Científicas De Investigación

1,2,4-triazoles are nitrogen-containing heterocyclic compounds that have a broad range of applications in various scientific fields . Here are some general applications of 1,2,4-triazoles:

-

Pharmacology

- 1,2,4-triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- They are also used in the design and synthesis of many medicinal compounds .

- For example, the 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

-

Organocatalysis

-

Agrochemicals

-

Materials Science

-

Synthesis of Bioactive Molecules

-

Preparation of Nucleoside Analogue

- Certain 1,2,4-triazoles can be utilized as precursors for preparing nucleoside analogues. For example, Methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol. It is utilized as a precursor for preparing the nucleoside analogue, Ribavirin .

-

Chemistry and Synthesis

- Triazoles and their derivatives have a broad range of therapeutic applications across scientific disciplines . They are used in the synthesis of diverse novel bioactive molecules .

- The structural characteristics of both 1,2,3- and 1,2,4-triazoles allow them to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .

-

Therapeutic Applications

- Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .

- They are also important in organocatalysis, agrochemicals, and materials science .

- The 1,2,4-triazole core has been incorporated into a wide variety of therapeutically important agents available in clinical therapy, such as itraconazole, posaconazole, voriconazole (antifungal), ribavirin (antiviral), rizatriptan (antimigraine), alprazolam (anxiolytic), trazodone (antidepressant), letrozole and anastrozole (antitumoral) .

Direcciones Futuras

The future directions for “4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol” and similar compounds lie in the development of new drugs with a wide range of pharmacological activity . The escalating problems of microbial resistance highlight the need for the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole .

Propiedades

IUPAC Name |

4-amino-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-7-5-3-2-4-6(7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXZCJPZWGBBKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354794 | |

| Record name | 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

61019-26-9 | |

| Record name | 4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

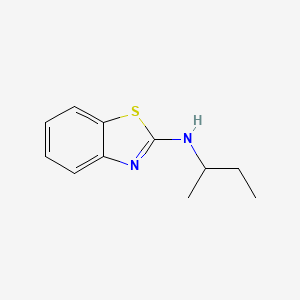

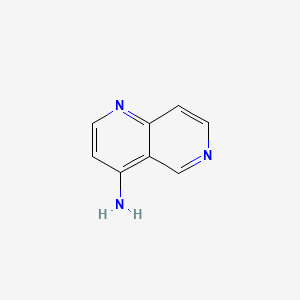

![2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1269109.png)